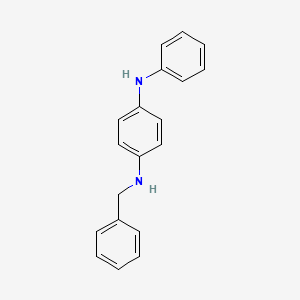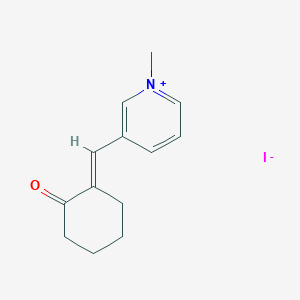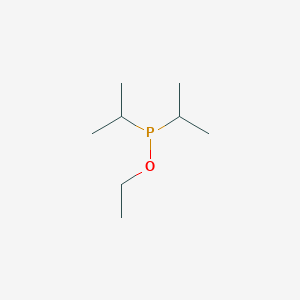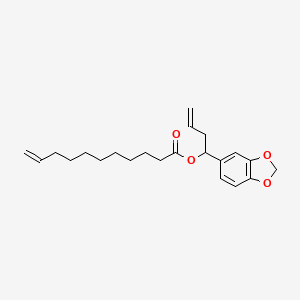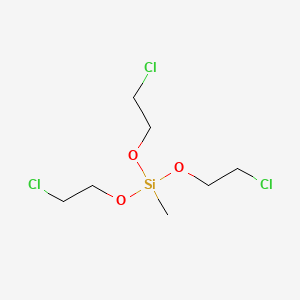
3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a 1,3-diphenylpropan-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of benzyl mercaptan with 1,3-diphenylpropan-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl mercaptan, followed by nucleophilic substitution on the 1,3-diphenylpropan-1-one.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzylsulfanyl)-1,3-diphenylpropan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Phenylsulfanyl)-1,3-diphenylpropan-1-one: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one is unique due to the specific positioning of the benzylsulfanyl group, which can influence its reactivity and interactions with biological targets
Propiedades
Número CAS |
5452-33-5 |
|---|---|
Fórmula molecular |
C22H20OS |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20OS/c23-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)24-17-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |
Clave InChI |
ZSWKQXBGCDLDBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


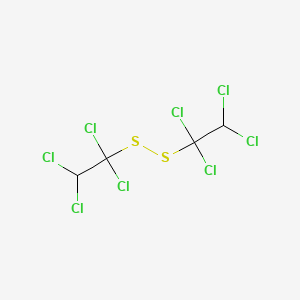
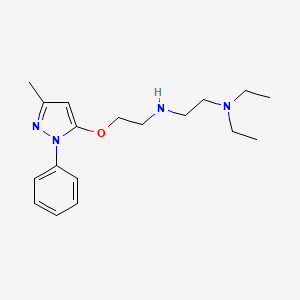


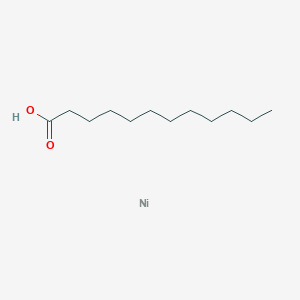

![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
